molecular formula C9H11N5 B023571 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole CAS No. 144035-22-3

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Cat. No.: B023571
CAS No.: 144035-22-3
M. Wt: 189.22 g/mol
InChI Key: FUJKUTJPEGEMHG-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a chemical compound that has garnered attention in various fields of scientific research This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a hydrazinylbenzyl group, which is a benzyl group substituted with a hydrazine moiety

Biochemical Analysis

Biochemical Properties

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as DNA gyrase, where it inhibits the enzyme’s activity by binding to its active site . This interaction is facilitated by the hydrazinyl group, which forms hydrogen bonds with the enzyme’s active site residues, thereby inhibiting its function.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis. This effect is mediated through the activation of the p53 signaling pathway, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Additionally, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby disrupting cellular metabolism and leading to cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with DNA gyrase involves the formation of hydrogen bonds between the hydrazinyl group and the enzyme’s active site residues . This binding prevents the enzyme from catalyzing the supercoiling of DNA, thereby inhibiting DNA replication and transcription. Additionally, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes, leading to the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions lead to the formation of various metabolites, some of which retain biological activity. The compound’s interaction with metabolic enzymes can also affect metabolic flux, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through active transport mechanisms, and it can accumulate in specific tissues, including the liver and kidneys . This accumulation can lead to localized effects, including tissue-specific toxicity at high doses.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is known to localize to the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of this compound is essential for its ability to inhibit DNA gyrase and modulate gene expression.

Preparation Methods

The synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydrazinylbenzyl chloride and 1H-1,2,4-triazole.

    Reaction Conditions: The 4-hydrazinylbenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(4-Hydrazinylbenzyl)-1H-1,3,4-triazole: This compound has a similar structure but with a different triazole ring, which may result in different chemical and biological properties.

    4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one: This compound contains an oxazolidinone ring instead of a triazole ring, which may affect its reactivity and biological activity.

    1-(4-Hydrazinylbenzyl)-1H-1,2,3-triazole: Another structural isomer with a different triazole ring, which may exhibit unique properties compared to this compound.

The uniqueness of this compound lies in its specific triazole ring structure and the presence of the hydrazinylbenzyl group, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKUTJPEGEMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144035-22-3, 212248-62-9
Record name 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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